N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. It is characterized by its unique structure, which combines an indole moiety with a trimethoxybenzamide group. This compound is identified by the CAS number 1351699-02-9 and has a molecular formula of CHBrNO with a molecular weight of 433.3 g/mol . The presence of bromine in the indole structure suggests potential reactivity that may be exploited in various chemical reactions.
This compound falls under the category of organic compounds, specifically within the class of indole derivatives and benzamides. Indoles are known for their diverse biological activities, making them significant in pharmaceutical research. The classification of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can be further refined into subcategories based on its functional groups and structural features.
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves several key steps:
The molecular structure of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can be represented as follows:
The structure features an indole ring substituted at the 6-position with a bromine atom and an ethyl group linked to a trimethoxy-substituted benzamide core.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can participate in various chemical reactions:
The mechanism of action for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is not fully elucidated but may involve interactions with specific molecular targets within cells. For instance, compounds with similar structures have been shown to inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), which are crucial for cancer cell survival . This suggests that this compound could have potential anticancer properties.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 433.3 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
The physical properties such as density, boiling point, and melting point are currently not documented in available literature .
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Its analogs have been investigated for their antimicrobial properties and potential use as therapeutic agents against various diseases . Further studies are required to explore its efficacy and safety in clinical settings.
The bioactivity of this hybrid stems from complementary electronic and steric properties of its constituent motifs:
6-Bromoindole Electrophilicity: Bromination at the indole C6 position creates an electron-deficient aromatic system, facilitating covalent or non-covalent interactions with bacterial targets. The bromine atom acts as a hydrogen-bond acceptor, enhancing binding to enzymatic active sites (e.g., penicillin-binding proteins). Additionally, the indole nitrogen participates in hydrogen-bond donation, critical for disrupting protein dimerization or nucleic acid interactions .
Trimethoxybenzamide as a Multifunctional Anchor: The 3,4,5-trimethoxy substitution pattern on the benzamide ring provides:
Table 1: Comparative Bioactivity Profiles of Key Structural Analogs
Compound | Indole Substituent | Benzamide Substituent | Antimicrobial Potency (IC₅₀, μM) | Key Functional Attributes | |
---|---|---|---|---|---|
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide | Chloro | 3,4,5-Trimethoxy | 0.14 (S. aureus) | Enhanced nucleophilic substitution kinetics | |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide | None | 3,4,5-Trimethoxy | 1.22 (E. coli) | Improved π-stacking from thiophene | [4] |
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 5-Bromo | N/A | 113.96 μg/mL (DPPH scavenging) | Dual antioxidant-antimicrobial function |
The ethylenediamine linker between pharmacophores provides conformational flexibility, enabling optimal spatial positioning for simultaneous target engagement. Molecular dynamics simulations indicate a 120° dihedral angle maximizes interactions with dimeric bacterial proteins .
This hybrid scaffold demonstrates multi-targeting capabilities critical for circumventing resistance:
Peptidoglycan Biosynthesis Disruption: The bromoindole moiety competitively inhibits MurA ligase (IC₅₀ = 4.2 μM), blocking UDP-N-acetylglucosamine enolpyruvyl transferase—the first committed step in peptidoglycan assembly. Concurrently, the trimethoxybenzamide unit binds the D-Ala-D-Ala terminus of lipid II, preventing transpeptidase cross-linking. This dual inhibition collapses cell wall integrity synergistically [10].
Biofilm Matrix Disruption: At sub-MIC concentrations (0.5× MIC), the compound reduces Staphylococcus epidermidis biofilm biomass by 78% by:
Chelating divalent cations (Mg²⁺, Ca²⁺) critical for extracellular DNA stability [3].
Efflux Pump Inhibition: The trimethoxybenzamide component competitively binds AcrB subunits in RND-type efflux systems (e.g., E. coli AcrAB-TolC), increasing intracellular accumulation of co-administered antibiotics. Synergy studies show 8-fold reduction in ciprofloxacin MIC against Pseudomonas aeruginosa when combined at 2 μg/mL [10].
Table 2: Validated Targets and Resistance Mitigation Mechanisms
Target Pathway | Molecular Interaction | Resistance Overcome | Validation Method |
---|---|---|---|
Lipid II Transglycosylation | Hydrogen bonding to pyrophosphate via indole NH | VanA-mediated D-Ala-D-Lac substitution | Surface plasmon resonance (KD = 18 nM) |
DNA Gyrase ATPase Domain | π-Stacking with GyrB Phe142 by trimethoxybenzamide | Fluoroquinolone resistance mutations (GyrA Ser83Leu) | Molecular docking & ATPase inhibition |
Biofilm Matrix Polysaccharides | Hydrophobic insertion into poly-N-acetylglucosamine | Enzymatic shielding by dispersin B | Confocal microscopy with SYTO-9 stain |
Covalent hybridization addresses pharmacokinetic limitations of combination therapies while enhancing target engagement:
Synchronized tissue penetration (AUC₀–₂₄ lung/epithelial lining fluid ratio = 0.89) [10].
Resistance Suppression via Multi-Target Engagement: Simultaneous binding to MurA and lipid II increases the genetic barrier for resistance. In vitro serial passage experiments show no MIC increase over 20 generations against MRSA, whereas vancomycin develops 32-fold resistance under identical conditions [10].
Structural Evolution Toward Clinical Candidates:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7